molecular formula C22H28N4O2S B2517194 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone CAS No. 2034263-58-4

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2517194
CAS No.: 2034263-58-4
M. Wt: 412.55
InChI Key: QRQAHQRTGRDTSR-UHFFFAOYSA-N
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Description

The compound “(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring a tetrahydropyrazolo[1,5-a]pyridine core linked via a carbonyl group to a piperazine ring. The piperazine moiety is further substituted with a 1-(thiophen-2-yl)cyclopentanecarbonyl group. The thiophene group may enhance lipophilicity and π-stacking interactions, while the piperazine linker could improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c27-20(18-16-17-6-1-4-10-26(17)23-18)24-11-13-25(14-12-24)21(28)22(8-2-3-9-22)19-7-5-15-29-19/h5,7,15-16H,1-4,6,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQAHQRTGRDTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. It features a tetrahydropyrazolo moiety linked to a piperazine ring and a thiophene, suggesting multifaceted interactions with biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary target for this compound is the Hepatitis B Virus (HBV) core protein , where it functions as a Core Protein Allosteric Modulator (CpAM) . By modulating the conformation of the HBV core protein, the compound disrupts the normal functioning of the virus, leading to a significant reduction in HBV DNA viral load.

Biochemical Pathways

The compound's interaction with enzymes such as cytochrome P450 affects metabolic processes and influences cellular pathways critical for viral replication. Additionally, it has been shown to alter cell signaling pathways like MAPK/ERK, which are essential for cell proliferation and differentiation.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties against HBV. In vitro studies have demonstrated its ability to reduce viral loads effectively. The modulation of HBV core protein conformation is crucial for its antiviral efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In various studies involving human cancer cell lines (e.g., prostate cancer), it exhibited antiproliferative effects. The mechanism involves the suppression of androgen receptor targets, which are critical in prostate cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating various conditions:

  • Prostate Cancer : A study evaluated tetrahydropyrazolo[1,5-a]pyridine-fused steroids' antiproliferative activity against prostate cancer cells. The results indicated that these compounds could suppress androgen receptor signaling effectively .
  • Hepatitis B : Another study focused on the compound's role as a CpAM for HBV. The findings revealed that it significantly decreased viral replication in treated cells, showcasing its potential as an antiviral agent.
  • Antimicrobial Activity : Preliminary tests also suggested that derivatives of this compound possess antimicrobial properties against several bacterial strains, enhancing its therapeutic profile .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget/Cell LineResultReference
AntiviralHBV Core ProteinSignificant reduction in viral load
AnticancerProstate Cancer CellsSuppressed expression of AR targets
AntimicrobialVarious Bacterial StrainsInhibition observed against S. aureus

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on available data:

Structural Analogues with Tetrahydropyrazolo[1,5-a]pyridine Cores

  • Compound from : Name: 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone Molecular Formula: C₂₁H₂₃F₃N₄O₂ Molecular Weight: 420.4 g/mol Key Features:
  • Shares the tetrahydropyrazolo[1,5-a]pyridine core but substitutes the thiophene-cyclopentane group with a trifluoromethylphenyl moiety.
  • No melting point or solubility data are available, limiting direct physicochemical comparisons .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Compound 1l (): Name: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Molecular Formula: Not explicitly provided (estimated C₃₀H₂₉N₅O₆) Molecular Weight: ~563.6 g/mol (calculated) Key Features:
  • Contains nitro and phenethyl groups, which may increase rigidity and π-π interactions compared to the target compound’s thiophene-cyclopentane unit.
  • Melting point: 243–245°C, suggesting higher crystallinity than the target compound (data unavailable) .

  • Compound 2d (): Name: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Molecular Formula: Not explicitly provided (estimated C₃₁H₃₁N₅O₆) Molecular Weight: ~577.6 g/mol (calculated) Key Features:
  • Similar to 1l but substitutes phenethyl with a benzyl group, slightly reducing steric bulk.
  • Melting point: 215–217°C, lower than 1l, indicating substituent-dependent crystallinity .

Research Implications

  • Structural Flexibility : The piperazine linker in the target compound may confer better solubility than the ester-containing imidazo derivatives (Evidences 2, 3), which are more rigid and prone to hydrolysis.
  • Thiophene vs. Trifluoromethylphenyl : The thiophene group in the target compound could enhance binding to aromatic residues in biological targets, whereas the CF₃ group in ’s compound may improve pharmacokinetics .
  • Heterocyclic Core : Pyrazolo[1,5-a]pyridine cores (target and ) are less common in literature than imidazo[1,2-a]pyridines (Evidences 2, 3), suggesting unique interaction profiles for the former .

Q & A

Q. What are the key challenges in synthesizing (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer :
    Synthesis involves multi-step reactions, including cyclization of pyrazolo[1,5-a]pyridine derivatives and coupling with substituted piperazine intermediates. Key challenges include steric hindrance from the cyclopentanecarbonyl-thiophene moiety and regioselectivity in pyrazole ring formation.
    • Optimization Strategies :
  • Use microwave-assisted synthesis (as seen in pyrazolo[1,5-a]pyrimidine derivatives) to enhance reaction efficiency and reduce side products .
  • Employ catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings to link aromatic subunits .
    • Critical Parameters :
  • Temperature control (60–80°C for cyclization steps) .
  • Solvent selection (DCM or DMF for polar intermediates) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, thiophene protons typically resonate at δ 6.8–7.2 ppm, while piperazine carbons appear at δ 45–55 ppm .
    • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 495.5 vs. observed 495.4) with <2 ppm error .
    • X-ray Crystallography : Resolve ambiguous stereochemistry in the cyclopentanecarbonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
    • Core Modifications :
  • Replace the thiophene ring with furan or phenyl groups to assess electronic effects on target binding .
  • Modify the piperazine moiety with alkyl or aryl substituents to study steric effects .
    • Assays :
  • Use kinase inhibition assays (e.g., JAK/STAT pathway) to quantify IC₅₀ values .
  • Perform molecular docking with proteins like CYP3A4 to predict metabolic stability .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
    • Standardization :
  • Use identical cell lines (e.g., HEK293T) and assay conditions (pH 7.4, 37°C) across studies .
    • Control Experiments :
  • Validate purity (>95% by HPLC) to exclude batch variability .
  • Test metabolite interference using liver microsomes .

Q. How can computational modeling predict the compound’s interaction with off-target receptors?

  • Methodological Answer :
    • Tools :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate binding to G-protein-coupled receptors (GPCRs) over 100 ns trajectories .
    • Validation :
  • Compare predicted vs. experimental binding affinities (ΔG values) using SPR or ITC .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes : and report conflicting yields (68% vs. 55%) for similar coupling steps. This discrepancy may arise from solvent polarity (DMF vs. toluene) or catalyst loading .
  • Biological Activity : Pyrazolo[1,5-a]pyrimidines in show IC₅₀ < 1 µM for kinase inhibition, while reports weaker activity (IC₅₀ > 10 µM). Differences in assay protocols (e.g., ATP concentration) likely explain this .

Methodological Recommendations

  • In Vitro vs. In Vivo Translation : Address poor aqueous solubility (logP ≈ 3.5) via PEGylation or nanoformulation .
  • Toxicity Screening : Use zebrafish models to assess hepatotoxicity linked to the thiophene moiety .

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